Enhanced Cellular Uptake in Targeted Drug Delivery: DABA Linker vs. Unfunctionalized Polymer
When used as a linker in a folic acid-conjugated poly(styrene-alt-maleic anhydride) (SMA) copolymer (FA-DABA-SMA), the DABA core significantly enhances the internalization of a hydrophobic payload (curcumin) into cancer cells compared to the unfunctionalized SMA polymer. This demonstrates the linker's crucial role in facilitating active cellular uptake [1].
| Evidence Dimension | Cellular internalization of a hydrophobic drug mimic (curcumin) |
|---|---|
| Target Compound Data | Significant internalization visualized by fluorescence microscopy in human pancreatic PANC-1 cancer cells |
| Comparator Or Baseline | Unfunctionalized SMA polymer |
| Quantified Difference | Qualitative but significant difference in fluorescence intensity, indicating enhanced uptake for FA-DABA-SMA |
| Conditions | In vitro, human pancreatic cancer cell line PANC-1, fluorescence microscopy using curcumin as a fluorescent drug mimic. |
Why This Matters
This data validates that incorporating the DABA linker is not just a structural choice but a functional requirement for achieving effective, targeted delivery in a drug conjugate system.
- [1] Li, X., Szewczuk, M. R., & Malardier-Jugroot, C. (2016). Folic acid-conjugated amphiphilic alternating copolymer as a new active tumor targeting drug delivery platform. Drug Design, Development and Therapy, 10, 4101–4110. View Source
